Methyl 2-acetamido-5-acetylthiophene-3-carboxylate
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Overview
Description
Methyl 2-acetamido-5-acetylthiophene-3-carboxylate is an organic compound with the molecular formula C10H11NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-acetylthiophene-3-carboxylate typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-acetamido-5-acetylthiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-acetylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-acetamido-5-acetylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-5-acetylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-5-acetylthiophene-3-carboxylate: shares similarities with other thiophene derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetamido and acetyl groups on the thiophene ring enhances its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H11NO4S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
methyl 2-acetamido-5-acetylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H11NO4S/c1-5(12)8-4-7(10(14)15-3)9(16-8)11-6(2)13/h4H,1-3H3,(H,11,13) |
InChI Key |
POSMRXHAPVQGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)NC(=O)C)C(=O)OC |
Origin of Product |
United States |
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